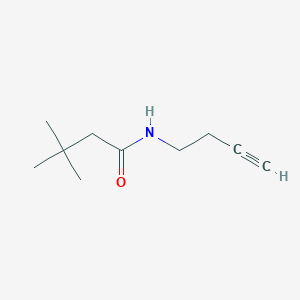

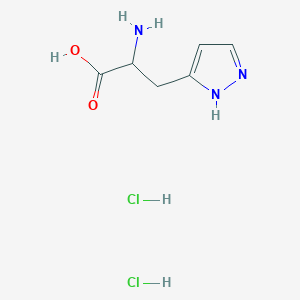

![molecular formula C15H18N2O5 B2411118 Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate CAS No. 954677-78-2](/img/structure/B2411118.png)

Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a structural motif found in a variety of compounds with important pharmaceutical and biological applications . This motif is an integral part of many natural products, such as sesamol and piperine . It is present in compounds that possess important pharmaceutical and biological applications, such as antitumor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . The synthesis process involves several steps, including the use of 5-bromo-benzo dioxole, PdCl2, xantphos, Cs2CO3, 1,4-dioxane, and other reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . Furthermore, single crystal X-ray crystallographic results and molecular geometry of related compounds have been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been studied. For instance, the synthesis of 1-benzo[1,3]dioxol-5-yl-indoles involves a Pd-catalyzed C-N cross-coupling . Other reactions include the use of ethyl bromoacetate, NaH, DMF, fused heteroaryl halides, and other reagents .Scientific Research Applications

Synthesis and Biological Activity

A study by Ram et al. (1992) focused on the synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives. These compounds showed significant growth inhibition in L1210 cells and demonstrated antifilarial activity against adult worms of various species in experimentally infected jirds, suggesting potential antineoplastic and antifilarial applications (Ram et al., 1992).

Carcinogenicity of Alcoholic Beverages

In a different context, Baan et al. (2007) reassessed the carcinogenicity of alcoholic beverages and ethyl carbamate (urethane), a contaminant of fermented foods and beverages. This assessment highlights the importance of monitoring and controlling ethyl carbamate levels in consumer products to mitigate potential health risks (Baan et al., 2007).

Novel Chemical Syntheses

Other research includes the development of novel synthetic routes and compounds with potential applications in various fields. For instance, Zhu et al. (2003) described a phosphine-catalyzed [4 + 2] annulation synthesis of highly functionalized tetrahydropyridines, a process that could be relevant for the synthesis of complex molecules with specific biological activities (Zhu et al., 2003).

Antitubercular and Antibacterial Activities

Bhoi et al. (2016) worked on the synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting their antibacterial, antioxidant, and antitubercular activities. This research points towards the potential for developing new therapeutic agents based on chemical scaffolds similar to the queried compound (Bhoi et al., 2016).

Mechanism of Action

Target of Action

The primary targets of Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate are cancer cells, specifically prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines . The compound interacts with these cells, causing changes that lead to their death.

Mode of Action

The compound interacts with its targets by causing cell cycle arrest at the S phase and inducing apoptosis in cancer cells . This means that the compound prevents the cells from dividing and growing, and triggers their self-destruction.

Biochemical Pathways

The compound affects the biochemical pathways related to cell division and apoptosis. By causing cell cycle arrest, it disrupts the normal process of cell division, preventing the cancer cells from proliferating. By inducing apoptosis, it triggers the cells’ self-destruction mechanisms, leading to their death .

Pharmacokinetics

Its anticancer activity suggests that it is able to reach its target cells and exert its effects .

Result of Action

The result of the compound’s action is the death of cancer cells. By causing cell cycle arrest and inducing apoptosis, it prevents the cells from dividing and growing, and triggers their self-destruction . This can lead to a reduction in the size of tumors and potentially slow the progression of the disease.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other substances in the body could potentially affect its absorption and distribution. Additionally, the compound’s stability and efficacy could be affected by factors such as temperature and pH .

Future Directions

The future directions for research on similar compounds involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . This suggests that “Ethyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate” and its derivatives could also be subjects of future research in the field of medicinal chemistry.

Properties

IUPAC Name |

ethyl N-[[1-(1,3-benzodioxol-5-yl)-5-oxopyrrolidin-3-yl]methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O5/c1-2-20-15(19)16-7-10-5-14(18)17(8-10)11-3-4-12-13(6-11)22-9-21-12/h3-4,6,10H,2,5,7-9H2,1H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXGPBYUDUFICQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1CC(=O)N(C1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

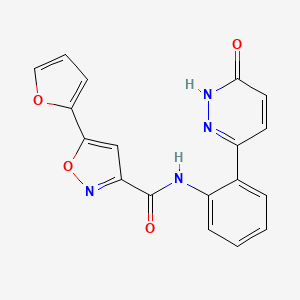

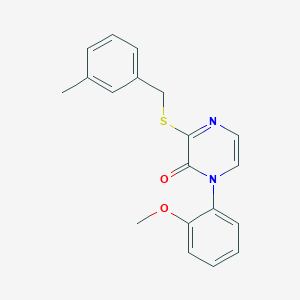

![N-(benzo[d][1,3]dioxol-5-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2411040.png)

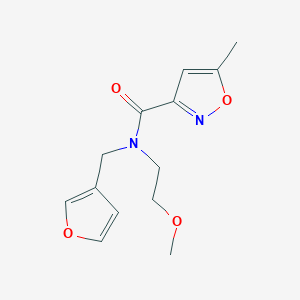

![2-Chloro-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide](/img/structure/B2411041.png)

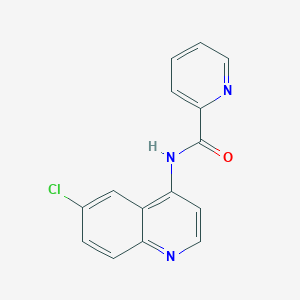

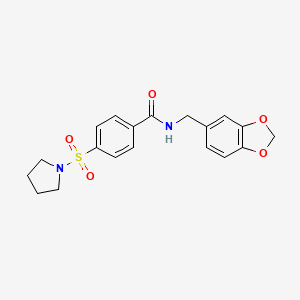

![2-({[(Tert-butoxy)carbonyl]amino}methyl)pyridine-4-carboxylic acid](/img/structure/B2411048.png)

![2-Ethyl-5-((4-isopropylphenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2411054.png)

![2-benzylsulfanyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2411055.png)

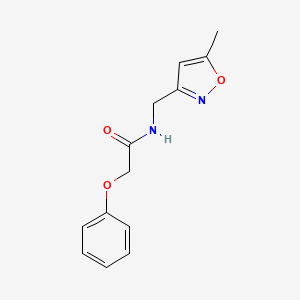

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-9H-xanthene-9-carboxamide](/img/structure/B2411058.png)